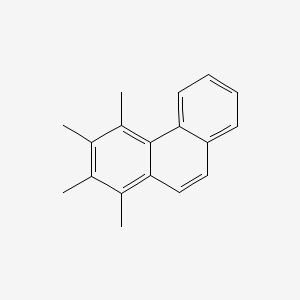![molecular formula C28H22N2O4 B13742995 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- CAS No. 2944-30-1](/img/structure/B13742995.png)
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- is an organic compound with the molecular formula C28H22N2O4. It is a derivative of anthracenedione, characterized by the presence of two methoxyphenylamino groups at the 1 and 4 positions of the anthracenedione core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with 4-methoxyaniline. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{9,10-Anthraquinone} + 2 \text{(4-methoxyaniline)} \rightarrow \text{9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Employed in the production of pigments and dyes for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with methyl groups instead of methoxy groups.
9,10-Anthracenedione, 1,4-bis[(4-aminophenyl)amino]-: Contains amino groups instead of methoxy groups.
9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-: Features butyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- imparts unique electronic and steric properties, making it distinct from its analogs. These properties influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
2944-30-1 |
|---|---|
Fórmula molecular |
C28H22N2O4 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1,4-bis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-33-19-11-7-17(8-12-19)29-23-15-16-24(30-18-9-13-20(34-2)14-10-18)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3 |
Clave InChI |
GCKWKXLBKRJDAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


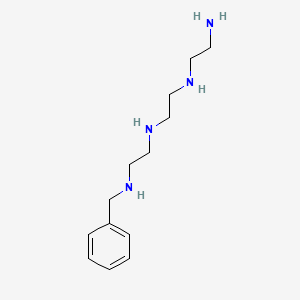
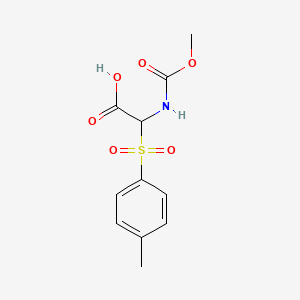
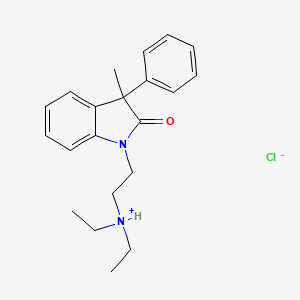

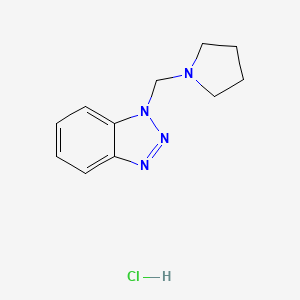
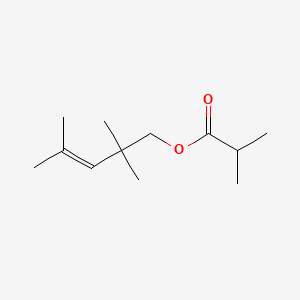
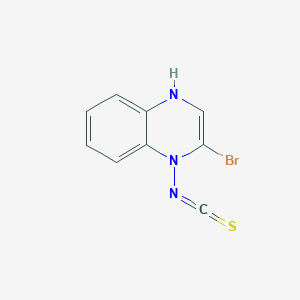

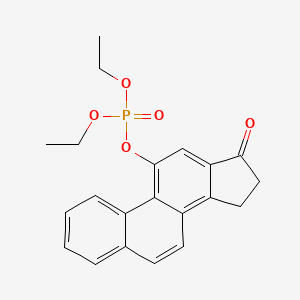
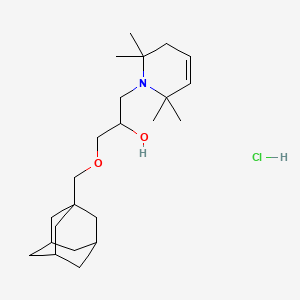
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
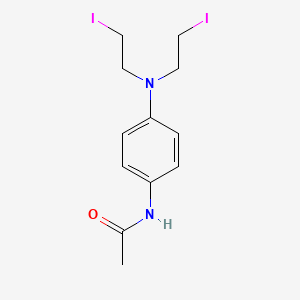
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
